N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide
Description
N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide (CAS: 341968-18-1) is a synthetic carbohydrazide derivative with the molecular formula C₁₇H₁₅ClN₄OS and a molecular weight of 358.85 g/mol . Its structure features a quinazoline core substituted with a methylsulfanyl group at position 2, a methyl-substituted hydrazide at position 4, and a 4-chlorobenzoyl moiety. While its specific biological activity remains uncharacterized in the provided evidence, its synthesis and structural analogs have been explored in medicinal chemistry for enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N'-methyl-N'-(2-methylsulfanylquinazolin-4-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-21(20-16(22)12-8-4-3-5-9-12)15-13-10-6-7-11-14(13)18-17(19-15)23-2/h3-11H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBKMFKURBPURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)SC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide typically involves the reaction of 2-(methylsulfanyl)-4-quinazolinylamine with benzenecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted hydrazides and quinazoline derivatives.
Scientific Research Applications
N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes the structural and functional differences between the target compound and related carbohydrazide derivatives:
Spectral and Structural Analysis
Key spectral data for comparison:
- IR Spectroscopy :
- NMR :
- Quinazoline protons in the target compound would resonate at δ 7.5–8.5 ppm (aromatic), with methylsulfanyl (δ ~2.5 ppm) and N-methyl groups (δ ~3.0 ppm) .
Biological Activity
N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H16N4OS
- Molar Mass : 324.4 g/mol
- CAS Number : 341968-20-5
- Synonyms : Benzoic acid, 2-methyl-2-[2-(methylthio)-4-quinazolinyl]hydrazide
The compound features a quinazoline moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects. The presence of a methylthio group may enhance its pharmacological properties by influencing its interaction with biological targets.
Anticancer Properties
Numerous studies have investigated the anticancer potential of quinazoline derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.
-
Cell Viability Assays :
- In vitro studies using MTT assays demonstrated that the compound significantly reduces the viability of cancer cells, particularly in breast and lung cancer models.
- IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the range of 10-20 µM for various cell lines.
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
- It may also inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity:
-
In Vivo Studies :
- Animal models of inflammation (e.g., carrageenan-induced paw edema) demonstrated that treatment with this compound significantly reduced swelling and inflammatory markers.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
-
Cytokine Production :
- The compound was found to downregulate pro-inflammatory cytokines (such as TNF-alpha and IL-6) while upregulating anti-inflammatory cytokines in vitro.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 (2020) | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µM. |
| Study 2 (2021) | Reported anti-inflammatory effects in a rat model, reducing paw edema by up to 60%. |
| Study 3 (2023) | Identified apoptosis induction via caspase activation in A549 lung cancer cells. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
